3-Ethylphenanthrene

Description

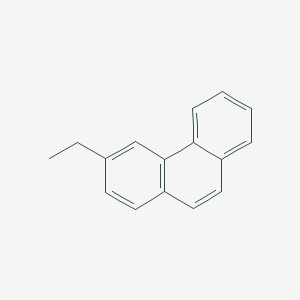

Structure

3D Structure

Properties

IUPAC Name |

3-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-8-14-10-9-13-5-3-4-6-15(13)16(14)11-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMORSDDZFWLSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166291 | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-68-7 | |

| Record name | 3-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylphenanthrene: Properties, Analysis, and Biological Interactions

Introduction

3-Ethylphenanthrene is an alkylated polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest to environmental scientists, toxicologists, and drug development professionals.[1] As a substituted derivative of phenanthrene, its ethyl group at the 3-position modifies its physicochemical properties, metabolic pathways, and biological activity compared to the parent compound.[1] This guide provides a comprehensive overview of this compound, moving from its fundamental chemical and physical properties to sophisticated analytical methodologies and its role in toxicological pathways. The content herein is structured to provide not just data, but the scientific causality behind the experimental approaches used to study this molecule.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the bedrock upon which all further experimental design is built. These characteristics dictate its environmental fate, solubility in various matrices, and the appropriate analytical techniques for its detection.

Identifiers and Molecular Characteristics

A consistent and unambiguous identification of this compound is critical for literature searches, regulatory compliance, and procurement. The key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1576-68-7 | [2][3] |

| Molecular Formula | C₁₆H₁₄ | [2][4] |

| Molecular Weight | 206.28 g/mol | [2][4][5] |

| Synonyms | Phenanthrene, 3-ethyl- | [2] |

| InChI Key | DMORSDDZFWLSNI-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | [2] |

Physical State and Solubility

-

Appearance : Like its parent compound, it is expected to be a white or yellowish crystalline solid at room temperature.[6]

-

Solubility : As a non-polar hydrocarbon, this compound exhibits very low solubility in water.[7][8] This hydrophobicity is a key factor in its environmental behavior, leading it to adsorb strongly to organic matter in soil and sediment.[8] Conversely, it is readily soluble in non-polar organic solvents such as toluene, benzene, chloroform, and ether, a critical consideration for sample extraction and preparation.[9][10] For biological assays, stock solutions are typically prepared in solvents like Dimethyl Sulfoxide (DMSO) before dilution in aqueous buffers.[11]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. While a comprehensive database of its spectra is not always publicly available, its structure allows for predictable spectral features.

-

Mass Spectrometry (MS) : In electron ionization MS (EI-MS), the primary data point is the molecular ion peak (M⁺), which would appear at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight.[12] The fragmentation pattern would provide further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenanthrene core and the aliphatic protons of the ethyl group. The ethyl group would characteristically present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), with coupling between them.

-

¹³C NMR : The carbon NMR would display multiple signals in the aromatic region (typically 120-140 ppm) for the 14 carbons of the phenanthrene rings and two distinct signals in the aliphatic region for the two carbons of the ethyl substituent.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl group (just below 3000 cm⁻¹). Strong absorptions corresponding to aromatic C=C ring stretching would also be present in the 1400-1600 cm⁻¹ region.

Toxicology and Biological Interactions

This compound, as an alkylated PAH, is of toxicological concern. PAHs are recognized environmental pollutants originating from the incomplete combustion of organic materials and are present in fossil fuels.[11]

Developmental Toxicity

Research has demonstrated that alkyl-phenanthrenes can induce developmental toxicity, particularly in the early life stages of fish.[7] The position of the alkyl substitution significantly influences the molecule's biological potency.[7] Studies on Atlantic haddock embryos have shown that compounds like this compound cause developmental abnormalities.[7]

Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Signaling

The toxicity of many PAHs is mediated through their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7] This pathway is a cornerstone of xenobiotic metabolism.

The Causality of AHR Activation:

-

Ligand Binding : As a lipophilic molecule, this compound can diffuse across the cell membrane and bind to the AHR in the cytoplasm.

-

Nuclear Translocation : This binding event causes a conformational change, leading the AHR complex to translocate into the nucleus.

-

Dimerization & DNA Binding : In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This new complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription : This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like cytochrome P450s (e.g., CYP1A).[1]

The ethyl substitution at the 3-position is particularly potent in activating this pathway compared to substitutions at other positions.[7] While this metabolic activation is a detoxification mechanism, it can also lead to bioactivation, where the enzymes convert the parent PAH into more reactive intermediates (epoxides and diols) that can form adducts with DNA, leading to mutagenic and carcinogenic effects.[1]

Caption: AHR pathway activation by this compound.

Analytical Methodologies

Accurate and sensitive quantification of this compound in complex matrices is essential for environmental monitoring and metabolism studies. The choice of methodology is dictated by the sample matrix, required detection limits, and the need to analyze parent compounds versus their metabolites.

Standard Analytical Technique: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of PAHs like this compound.[1][13][14]

Rationale for GC-MS:

-

Separation Power : The gas chromatograph provides excellent separation of structurally similar PAHs from each other within a complex mixture.

-

Sensitivity and Selectivity : The mass spectrometer offers high sensitivity and selectivity. Operating in Selected Ion Monitoring (SIM) mode, where only ions of specific m/z values (like m/z 206 for the parent compound) are monitored, allows for detection at trace levels (ng/mL or ppb).[13][14]

Experimental Protocol: Analysis in Biological Tissues

The following protocol outlines a robust, self-validating workflow for extracting and quantifying this compound and its hydroxylated metabolites from biological matrices such as blood, urine, or tissue.[13][14]

Step 1: Sample Homogenization & Internal Standard Spiking

-

A known mass of the tissue is homogenized.

-

Causality : Homogenization ensures a representative sample and increases the surface area for efficient extraction.

-

A known amount of a deuterated analogue (e.g., phenanthrene-d10) is added as an internal standard.

-

Causality : The internal standard corrects for analyte loss during sample preparation and variations in instrument response, ensuring quantitative accuracy.

Step 2: Enzymatic Hydrolysis

-

The sample is treated with an enzyme like β-glucuronidase/arylsulfatase (from Helix pomatia).

-

Causality : In biological systems, metabolites are often conjugated (e.g., to glucuronic acid or sulfate) to increase water solubility for excretion. Enzymatic hydrolysis cleaves these conjugates, releasing the free hydroxylated metabolites for extraction and analysis. This step is crucial for a complete toxicological assessment.

Step 3: Liquid-Liquid Extraction (LLE)

-

The hydrolyzed sample is extracted with a water-immiscible organic solvent (e.g., hexane or dichloromethane).

-

Causality : Based on the principle of "like dissolves like," the non-polar this compound and its metabolites partition from the aqueous biological matrix into the organic solvent phase.

Step 4: Solid-Phase Extraction (SPE) Cleanup

-

The organic extract is passed through an SPE cartridge (e.g., silica or Florisil).

-

Causality : This step is critical for removing co-extracted interferences like lipids that can contaminate the GC-MS system and suppress the analyte signal. The choice of sorbent and elution solvents selectively retains interferences while allowing the PAHs to pass through.

Step 5: Concentration and GC-MS Analysis

-

The purified extract is concentrated under a gentle stream of nitrogen.

-

Causality : Concentration is necessary to bring the analyte levels within the detection range of the instrument.

-

The final extract is injected into the GC-MS for separation and detection.

Caption: GC-MS workflow for PAH analysis in biological matrices.

Conclusion

This compound is more than just a molecular structure; it is a model compound for understanding the environmental behavior, metabolic fate, and toxicological impact of alkylated PAHs. Its low water solubility and high affinity for organic matter define its environmental distribution, while its ability to potently activate the AHR signaling pathway underscores its biological relevance. The robust analytical methods developed for its detection, centered on GC-MS, provide the necessary tools for researchers to quantify its presence and investigate its effects in diverse and complex matrices. This guide serves as a foundational resource for professionals dedicated to unraveling the intricate roles such molecules play at the interface of chemistry, biology, and environmental science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Incardona, J. P., Carls, M. G., et al. (2023). Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock (Melanogrammus aeglefinus) embryos. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene, ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. National Library of Medicine. Retrieved from [Link]

-

IARC Publications. (n.d.). APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. Retrieved from [Link]

-

Acree, Jr., W. E. (Ed.). (n.d.). IUPAC Solubility Data Series. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methylphenanthrene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

NDSU Chemistry. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

NIST. (n.d.). Phenanthrene, 3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylphenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenanthrene (CAS 85-01-8). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcholanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175-181. Retrieved from [Link]

-

ResearchGate. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. National Library of Medicine. Retrieved from [Link]

-

Public Services and Procurement Canada. (n.d.). Fact sheet: Phenanthrene. Retrieved from [Link]

-

Sørhus, E., et al. (2023). Cardiac toxicity of phenanthrene depends on developmental stage in Atlantic cod (Gadus morhua). Science of The Total Environment, 883, 163484. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

NIST. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenanthrene, 1,2,3,4-tetrahydro- (CAS 1013-08-7). Retrieved from [Link]

-

NIST. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H14 | CID 164856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1576-68-7 [chemicalbook.com]

- 4. Phenanthrene, 3-ethyl [webbook.nist.gov]

- 5. Phenanthrene, ethyl- | C16H14 | CID 35701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylphenanthrene | C15H12 | CID 17321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alkyl-phenanthrenes in early life stage fish: differential toxicity in Atlantic haddock ( Melanogrammus aeglefinus ) embryos - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00357K [pubs.rsc.org]

- 8. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 9. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenanthrene - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. rsc.org [rsc.org]

- 13. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-Ethylphenanthrene: A Technical Guide for Advanced Research

Introduction

3-Ethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with an ethyl group substituted at the C3 position. As a member of the alkylated PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development. Alkylated PAHs are prevalent components of crude oil and combustion byproducts, and their biological activity and environmental fate can differ significantly from their parent compounds.[1] This guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical determination, and toxicological relevance.

Core Identifiers and Molecular Structure

This compound is unequivocally identified by its CAS number and molecular structure.

The molecule consists of three fused benzene rings forming the phenanthrene core, with an ethyl substituent at the third carbon atom.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for designing experiments, predicting its environmental behavior, and developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | Colorless to yellow solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in non-polar organic solvents. | [3] |

| LogP (octanol/water) | 5.6 (estimated) | [2] |

Synthesis of this compound

Proposed Haworth Synthesis of this compound

This proposed synthesis involves the acylation of naphthalene followed by a series of reductions and cyclization to construct the phenanthrene core with the desired ethyl substitution pattern.

Caption: Proposed Haworth Synthesis Workflow for this compound.

Detailed Protocol:

-

Friedel-Crafts Acylation: Naphthalene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. This reaction introduces the propionyl group onto the naphthalene ring, primarily at the 2-position to yield 2-propionylnaphthalene.

-

First Reduction (Clemmensen Reduction): The keto group of 2-propionylnaphthalene is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). This step yields 2-propylnaphthalene.

-

Ring Closure (Cyclization): The resulting 2-propylnaphthalene is treated with a strong acid, such as polyphosphoric acid, to induce intramolecular cyclization, forming a new six-membered ring.

-

Second Reduction (Aromatization): The tetrahydrophenanthrene derivative is dehydrogenated to form the fully aromatic phenanthrene ring system. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C).

Analytical Determination

The accurate quantification of this compound in various matrices is essential for environmental monitoring, toxicological studies, and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of PAHs. The use of selected ion monitoring (SIM) mode further enhances the detection limits.[4]

Sample Preparation and Analysis Workflow:

Caption: GC-MS Analysis Workflow for this compound.

Detailed Protocol:

-

Sample Extraction: For solid samples like soil or sediment, accelerated solvent extraction (ASE) with a suitable solvent mixture (e.g., dichloromethane/acetone) is effective.[5] For water samples, liquid-liquid extraction with a non-polar solvent is employed.

-

Sample Cleanup: The crude extract is purified using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering compounds.

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is used to separate the PAHs based on their boiling points.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity. The characteristic ions for this compound (m/z 206, 191, 178) are monitored.

-

-

Quantification: Quantification is achieved using an internal standard method with a deuterated PAH, such as phenanthrene-d₁₀, to correct for variations in extraction efficiency and instrument response.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is another powerful technique for PAH analysis, particularly for samples with complex matrices.[6][7]

Detailed Protocol:

-

Sample Preparation: Similar extraction and cleanup procedures as for GC-MS are used. The final extract is dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile is typically employed.

-

Detection: UV detection at a wavelength around 254 nm provides good sensitivity for phenanthrenes.[7] For enhanced selectivity and sensitivity, a fluorescence detector can be used with appropriate excitation and emission wavelengths.

-

-

Quantification: External or internal standard calibration is used for quantification.

Toxicological Significance

Alkylated PAHs, including this compound, are of toxicological concern due to their potential for metabolic activation to carcinogenic and mutagenic compounds.[1][8] The position of the alkyl group can significantly influence the molecule's biological activity.[1]

Studies on alkylated phenanthrenes have shown that they can induce developmental toxicity in fish embryos, often through disruption of cardiac function.[9] The toxicity of these compounds is often mediated through the aryl hydrocarbon receptor (AHR) signaling pathway, leading to the induction of cytochrome P450 enzymes that can metabolize the PAHs into more toxic intermediates.[1] While specific toxicological data for this compound is limited, its structural similarity to other toxic alkylated PAHs warrants careful handling and further investigation into its potential health effects.

Applications in Research

This compound serves as a crucial tool in several areas of scientific research:

-

Analytical Reference Standard: It is used as a standard in environmental analysis to identify and quantify PAH contamination from sources such as oil spills and industrial emissions.[10]

-

Environmental Forensics: The relative abundance of this compound and other alkylated PAHs can be used as a chemical fingerprint to identify the source of petroleum contamination.[11]

-

Toxicology and Mechanistic Studies: It is used in toxicological research to investigate the structure-activity relationships of alkylated PAHs and to elucidate the mechanisms of their toxicity.[1][9]

-

Biomarker Research: Metabolites of this compound can serve as biomarkers of exposure to petroleum products in humans and wildlife.[8]

Conclusion

This compound is a key compound for researchers working to understand the environmental impact and health risks associated with petroleum-derived pollution. Its unique structure and properties make it an important subject for studies in analytical chemistry, toxicology, and environmental science. The methods and information presented in this guide provide a solid foundation for professionals in these fields to conduct further research and develop a deeper understanding of this significant alkylated PAH.

References

-

Geier, M. C., et al. (2022). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Environment International, 169, 107525. [Link]

-

Costa, B. M., et al. (2016). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. ACS Chemical Neuroscience, 7(2), 184-190. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164856, this compound. Retrieved from [Link]

-

3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]

-

Yu, Y., et al. (2015). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 28(5), 1039-1049. [Link]

-

Joseph, M. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Varian Application Note, Number 7. [Link]

-

MDPI. (2023). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Molecules, 28(12), 4785. [Link]

-

TDI-Brooks International, Inc. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Abramochkin, D. V., et al. (2024). 3-Methyl-phenanthrene (3-MP) disrupts the electrical and contractile activity of the heart of the polar fish, navaga cod (Eleginus nawaga). Chemosphere, 357, 142089. [Link]

-

Lee, J. H., et al. (2020). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Plants, 9(10), 1381. [Link]

-

Wang, Z., & Stout, S. A. (2007). Petroleum Biomarker Fingerprinting for Oil Spill Characterization and Source Identification. In Oil Spill Environmental Forensics (pp. 161-236). Academic Press. [Link]

-

Lundstedt, S. (2014). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of contaminated soils. Diva-portal.org. [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8). [Link]

-

van der Ham, A., et al. (2021). A Three-Step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry, 2021(13), 2013-2017. [Link]

-

Parfenova, T. M., & Golovko, A. K. (2018). Phenanthrene biomarkers in the organic matter of Precambrian and Phanerozoic deposits and in the oils of the Siberian Platform. Russian Geology and Geophysics, 59(10), 1269-1281. [Link]

-

Romero, B., & Rodríguez, A. (2013). A New Entrance to the Preparation of Phenanthrene and Phenanthrenoid Heterocycles. Synlett, 24(10), 1219-1222. [Link]

-

Gimisis, T., & Koreeda, M. (1993). A Highly Efficient Synthesis of 3-Methylcholanthrene. The Journal of Organic Chemistry, 58(25), 7158-7161. [Link]

-

Parfenova, T. M., & Golovko, A. K. (2018). Phenanthrene biomarkers in the organic matter of Precambrian and Phanerozoic deposits and in the oils of the Siberian Platform. ResearchGate. [Link]

-

RIVM. (2011). Environmental risk limits for phenanthrene. [Link]

-

Mosettig, E., & van de Kamp, J. (1932). PHENANTHRENE-9-ALDEHYDE. Organic Syntheses, 12, 68. [Link]

-

Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. Retrieved from [Link]

- CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof - Google Patents. (n.d.).

- CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents. (n.d.).

-

U.S. Geological Survey. (n.d.). PGRL Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 14). Phenanthrene. In Wikipedia, The Free Encyclopedia. Retrieved 19:33, January 12, 2024, from [Link]

Sources

- 1. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H14 | CID 164856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdi-bi.com [tdi-bi.com]

- 4. gcms.cz [gcms.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

- 7. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methyl-phenanthrene (3-MP) disrupts the electrical and contractile activity of the heart of the polar fish, navaga cod (Eleginus nawaga) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Theoretical Investigation into the Stability of Ethylphenanthrene Isomers: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the relative thermodynamic stability of ethylphenanthrene isomers. Phenanthrene and its alkylated derivatives are significant in fields ranging from environmental science and toxicology to geochemistry and materials science. Understanding the factors that govern the stability of different isomers is crucial for predicting their environmental fate, toxicological profiles, and relative abundance in various matrices. This document details the computational methodologies, rooted in quantum chemistry, that are essential for these investigations. We will explore the causal relationships between molecular structure, electronic effects, and steric hindrance, and their ultimate impact on isomer stability. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the study of polycyclic aromatic hydrocarbons (PAHs).

Introduction: The Significance of Ethylphenanthrene Isomer Stability

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring, "kinked" or angular structure, is thermodynamically more stable than its linear isomer, anthracene.[1][2] This fundamental principle of PAH chemistry underscores the importance of molecular topology in determining stability. When an ethyl group is introduced onto the phenanthrene backbone, several positional isomers are possible, each with a unique stability profile.

The position of the ethyl substituent significantly alters the molecule's electronic distribution and steric environment, thereby influencing its thermodynamic properties.[3][4] For instance, substitution at a β-position (e.g., 2- or 3-ethylphenanthrene) is generally found to be more stable than at an α-position (e.g., 1- or 4-ethylphenanthrene) due to reduced steric strain.[4] A thorough understanding of these stability differences is critical for:

-

Environmental Chemistry: Predicting the relative abundance and persistence of ethylphenanthrene isomers in contaminated sites.

-

Toxicology: Investigating how isomeric structure affects metabolic activation and toxicological endpoints.[5][6]

-

Geochemistry: Using isomer ratios as indicators of the thermal maturity of crude oils and source rocks.[4][7]

This guide will provide a detailed walkthrough of the theoretical methods used to quantify these stability differences, focusing on the application of Density Functional Theory (DFT).

Computational Methodology: A Self-Validating Approach

The cornerstone of modern theoretical stability studies is quantum chemical calculations. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for systems of this size.[8][9]

The Rationale Behind Method Selection

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the reliability of the results.

-

Functionals: For non-covalent interactions and accurate thermochemistry in PAHs, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred. The B3LYP functional is a widely used and well-benchmarked choice for such systems.[9] More modern functionals, such as those from the M06 suite or dispersion-corrected functionals (e.g., ωB97X-D), can offer improved accuracy, particularly for subtle energetic differences.[8]

-

Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), provides a good compromise between flexibility and computational expense.[8] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the extended π-system of phenanthrene, while polarization functions (d,p) allow for greater flexibility in describing bonding environments.

Step-by-Step Computational Protocol

-

Structure Optimization: The starting point for each isomer is a full geometry optimization. This process locates the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been found.

-

Vibrational Frequency Analysis: Beyond confirming the nature of the stationary point, frequency calculations are essential for obtaining thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

-

Calculation of Thermodynamic Properties: The total electronic energy, along with the ZPVE and thermal corrections, are used to calculate the enthalpy (H) and Gibbs free energy (G) at a standard temperature (e.g., 298.15 K). The relative stability of the isomers is then determined by comparing their Gibbs free energies.

Caption: A typical workflow for determining the relative stability of isomers using DFT.

Results and Discussion: Unraveling the Factors Governing Stability

The relative stability of ethylphenanthrene isomers is primarily governed by a delicate interplay of electronic and steric effects.[10][11][12]

Positional Isomers of Ethylphenanthrene

There are five unique positions for the ethyl group on the phenanthrene ring system, leading to five isomers: 1-ethylphenanthrene, 2-ethylphenanthrene, this compound, 4-ethylphenanthrene, and 9-ethylphenanthrene.

Caption: The five positional isomers of ethylphenanthrene.

Analysis of Stability Trends

Based on established principles from studies of methylphenanthrenes and other alkylated PAHs, the following stability trends are expected for ethylphenanthrene isomers.[4][13]

| Isomer | Position Type | Expected Relative Stability | Primary Influencing Factors |

| 2-Ethylphenanthrene | β | Most Stable | Minimal steric hindrance, favorable electronic environment. |

| This compound | β | Very Stable | Similar to 2-ethylphenanthrene with minimal steric crowding. |

| 1-Ethylphenanthrene | α | Less Stable | Steric interaction with the hydrogen at the 2-position. |

| 9-Ethylphenanthrene | α | Less Stable | Steric hindrance with the hydrogen at the 1-position. |

| 4-Ethylphenanthrene | α (Bay-region) | Least Stable | Significant steric strain due to interaction with the hydrogen at the 5-position (peri-interaction).[14] |

β-Position Isomers (2- and this compound): These isomers are anticipated to be the most thermodynamically stable. The ethyl group is located on the "sides" of the molecule, where steric hindrance is minimized.[4] This allows the ethyl group to adopt a low-energy conformation without significant distortion of the aromatic system.

α-Position Isomers (1- and 9-ethylphenanthrene): Substitution at these positions introduces greater steric strain. The ethyl group at the 1-position experiences repulsion from the hydrogen at the 2-position, while the 9-ethyl group interacts with the hydrogen at the 1-position. This forces the ethyl group into less favorable conformations, raising the overall energy of the molecule.

Bay-Region Isomer (4-ethylphenanthrene): The 4-position is part of the "bay region" of phenanthrene. An ethyl group at this position experiences significant steric repulsion from the hydrogen at the 5-position. This severe steric crowding, known as a peri-interaction, leads to considerable out-of-plane distortion of the aromatic system, making 4-ethylphenanthrene the least stable isomer.[14]

Electronic Effects

The ethyl group is an electron-donating group through an inductive effect.[11][15] This donation of electron density into the aromatic π-system can have a stabilizing effect. However, the magnitude of this electronic stabilization is generally outweighed by the more dominant steric effects in determining the relative stability of these isomers.

Conclusion

The theoretical study of ethylphenanthrene isomer stability, primarily through DFT calculations, provides invaluable insights into the fundamental principles governing their thermodynamic properties. The stability is dictated by a hierarchy of effects, with steric hindrance being the most dominant factor. Isomers with the ethyl group in the less sterically crowded β-positions (2- and 3-) are the most stable, while the isomer with the substituent in the highly congested bay-region (4-) is the least stable. These computational predictions are essential for a deeper understanding of the environmental behavior, toxicological properties, and geochemical distribution of these important PAHs. The methodologies outlined in this guide provide a robust framework for conducting such theoretical investigations with a high degree of scientific integrity.

References

-

Journal of Chemical & Engineering Data. (2021). Accurate Heats of Formation for Polycyclic Aromatic Hydrocarbons: A High-Level Ab Initio Perspective. ACS Publications. [Link]

-

ResearchGate. (n.d.). Accurate Heats of Formation for Polycyclic Aromatic Hydrocarbons: A High-Level Ab Initio Perspective | Request PDF. [Link]

-

The Journal of Chemical Physics. (2007). Ab initio study of the effects of orientation and corrugation for H2 adsorbed on polycyclic aromatic hydrocarbons. AIP Publishing. [Link]

-

PeerJ. (n.d.). Potential reaction initiation points of polycyclic aromatic hydrocarbons. [Link]

-

Tokyo City University. (n.d.). Ab initio calculations of polycyclic aromatic hydrocarbons adsorbed on graphite edge for molecular-scale surface coatings of lithium-ion battery anodes. [Link]

-

ResearchGate. (2002). Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). [Link]

-

Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

-

ResearchGate. (2021). (PDF) A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. [Link]

-

ResearchGate. (n.d.). Chemical similarity clustering of substituted phenanthrenes. [Link]

-

ResearchGate. (2013). Estimation and application of the thermodynamic properties of aqueous phenanthrene and isomers of methylphenanthrene at high temperature | Request PDF. [Link]

-

ResearchGate. (2022). Relative abundance of methylphenanthrene isomers in oils from the Bongor Basin. [Link]

-

ResearchGate. (2023). The structure of (a) phenanthrene substituted at the 4‐position, and.... [Link]

-

Frontiers. (n.d.). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. [Link]

-

Semantic Scholar. (2013). Estimation and application of the thermodynamic properties of aqueous phenanthrene and isomers of methylphenanthrene at high temperature. [Link]

-

ChemRxiv. (n.d.). Isomerization of phenanthrene dication studied by tagging photodissociation ion spectroscopy and DFT calculations. [Link]

-

PMC. (2021). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. [Link]

-

ResearchGate. (2007). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. [Link]

-

Khan Academy. (n.d.). Electronic effects. [Link]

-

Wikipedia. (n.d.). Electronic effect. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

Earthline Publishers. (2026). Some isomers of BN-embedded phenanthrene – A DFT treatment. [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Steric effect. [Link]

-

Radboud Repository. (2023). Isomerisation of phenanthrene dication studied by tagging photodissociation ion spectroscopy and DFT. [Link]

-

PubMed. (2019). Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice. [Link]

-

Semantic Scholar. (2007). Why is phenanthrene more stable than anthracene. [Link]

-

MDPI. (2022). Stable Carbon Isotopic Composition of Selected Alkylnaphthalenes and Alkylphenanthrenes from the Tarim Oilfields, NW China. [Link]

-

Taylor & Francis. (n.d.). Electronic effects – Knowledge and References. [Link]

Sources

- 1. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]

- 2. Why is phenanthrene more stable than anthracene | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential reaction initiation points of polycyclic aromatic hydrocarbons - Arabian Journal of Chemistry [arabjchem.org]

- 9. earthlinepublishers.com [earthlinepublishers.com]

- 10. Khan Academy [khanacademy.org]

- 11. Electronic effect - Wikipedia [en.wikipedia.org]

- 12. Steric effects - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 3-Ethylphenanthrene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) represent a class of molecules with significant environmental and toxicological interest. 3-Ethylphenanthrene, an alkylated PAH, serves as a crucial model for studying the metabolic pathways and structure-activity relationships of this group.[1] This technical guide provides an in-depth framework for performing and interpreting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational protocol. This document is structured to empower researchers to not only execute these calculations but to fundamentally understand the electronic structure, vibrational properties, and reactivity of this compound from a first-principles perspective.

Introduction: Why Model this compound?

Phenanthrene, a core structure of three fused benzene rings, is a well-studied PAH found in coal tar and as a product of incomplete combustion.[2][3] Its alkylated derivatives, such as this compound, are of particular interest because the addition of an alkyl group can significantly alter metabolic activation and carcinogenic potential.[1] Understanding the molecule's three-dimensional structure, electron distribution, and vibrational modes is paramount for predicting its behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[4] They provide a computational microscope to probe molecular properties that are often difficult or expensive to measure experimentally. For professionals in drug development, understanding the electronic properties of such scaffolds is crucial for predicting interactions with biological macromolecules, like DNA or cytochrome P450 enzymes.[5] This guide provides the theoretical and practical foundation for applying these powerful computational methods.

The Theoretical Heart: Selecting the Right Computational Approach

The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For molecules the size of this compound (C16H14), a balance must be struck between computational cost and accuracy.[6][7]

Density Functional Theory (DFT) as the Workhorse

DFT has emerged as the dominant method for studying PAHs due to its excellent accuracy-to-cost ratio.[8] Unlike more computationally intensive wave function-based methods, DFT calculates the electron density to determine the system's energy and other properties. A comprehensive study on various DFT functionals for PAHs has shown that hybrid functionals often provide superior results for vibrational analyses.[9]

For this guide, we select the B3LYP functional. It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, and it has a long and successful track record for predicting the geometries and electronic properties of organic molecules, including phenanthrene derivatives.[10][11]

The Language of Electrons: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution can be described.

We recommend the 6-311++G(d,p) Pople-style basis set. Let's dissect this choice:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller basis sets.

-

++ : These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing anions, excited states, and non-covalent interactions where electrons are loosely bound.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape (polarize), which is essential for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for the properties we aim to investigate.[10][11]

The Computational Workflow: From Structure to Insight

A successful computational study follows a logical, self-validating sequence of calculations. Each step builds upon the last, ensuring the final results are derived from a physically meaningful molecular state.

Caption: A validated workflow for quantum chemical calculations.

Detailed Protocol: A Step-by-Step Guide

This section provides a practical, step-by-step methodology for calculating the properties of this compound. The input syntax shown is generic and closely resembles that used in the Gaussian software package, a widely used program in computational chemistry.[12]

Step 1: Building the Initial Molecular Structure

-

Obtain Coordinates : Start with an approximate 3D structure. This can be generated from its SMILES string (CCC1=CC2=C(C=C1)C=CC3=CC=CC=C32) using software like Avogadro, ChemDraw, or a molecular builder within a computational package.[6]

-

Pre-optimization : Perform a quick molecular mechanics optimization (e.g., using a force field like MMFF94) to clean up any unrealistic bond lengths or angles before starting the more expensive quantum chemical calculation.

Step 2: Geometry Optimization and Frequency Calculation

The goal here is to find the lowest energy conformation of the molecule and confirm it is a true minimum on the potential energy surface.

Protocol:

-

Create an input file specifying the coordinates, charge (0), and spin multiplicity (1 for a singlet ground state).

-

Use the following keywords to specify the calculation:

-

# B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

GFInput: Prints the basis set information to the output file.

-

Pop=Regular: Requests a standard population analysis to inspect atomic charges and orbital contributions.

-

-

Execute the calculation using the appropriate software package.

Self-Validation: Upon completion, the most critical step is to inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

Step 3: Calculation of Electronic and Spectroscopic Properties

Once a validated minimum-energy structure is obtained, you can proceed to calculate a wide range of properties. Often, the necessary information is already present in the output file from the Opt/Freq calculation.

Protocol:

-

Frontier Molecular Orbitals (FMOs) : Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in the output file. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.[10]

-

Molecular Electrostatic Potential (MEP) : To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, a separate calculation or post-processing step is performed to map the MEP onto the electron density surface.

-

Vibrational Spectra : The output of the Freq calculation contains the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. This data can be used to generate a theoretical IR spectrum, which is invaluable for interpreting experimental spectroscopic data.[11]

-

Excited States (Optional) : To predict the UV-Visible spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This is a separate step performed on the optimized ground-state geometry.

Data Presentation and Interpretation

The output of these calculations is a rich dataset. Presenting this data in a clear, structured format is essential for interpretation.

Table 1: Illustrative Optimized Geometry Parameters

This table shows a selection of key geometric parameters for the optimized this compound structure. Note the planarity of the phenanthrene core.

| Parameter | Description | Calculated Value (Å or °) |

| C-C (aromatic) | Average bond length in phenanthrene rings | ~1.40 Å |

| C-C (ethyl) | Bond length between ethyl carbons | ~1.53 Å |

| C-H (aromatic) | Average aromatic C-H bond length | ~1.08 Å |

| C-C-C-C | Dihedral angle defining ethyl group rotation | Varies (lowest energy conformer) |

Table 2: Key Electronic Properties

The energies of the frontier molecular orbitals dictate the molecule's electronic behavior.

| Property | Description | Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO); relates to reactivity | ~4.0 to 5.0 eV |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.[13]

Table 3: Predicted Dominant Vibrational Frequencies

This table highlights the most intense predicted IR absorptions, which are useful for identifying the molecule experimentally.

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| ~3100-3000 | Moderate | Aromatic C-H stretch |

| ~2980-2850 | Strong | Aliphatic C-H stretch (ethyl group) |

| ~1600-1450 | Strong | Aromatic C=C ring stretching |

| ~850-750 | Very Strong | C-H out-of-plane bending (Aromatic) |

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical calculation of this compound. By adhering to this protocol—from the judicious selection of a DFT functional and basis set to the critical validation of the optimized geometry—researchers can generate reliable and insightful data. These computational results provide a powerful complement to experimental studies, offering a detailed picture of the molecular properties that govern the reactivity, toxicology, and spectroscopic signatures of this important PAH.

References

-

Ali, I., Ahmed, B., Barukial, P., et al. (2023). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Physical Chemistry Research. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 164856, this compound. PubChem. Available at: [Link]

-

Gümüş, A., & Gümüş, S. (2017). A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

-

Al-Kahtani, A. A., Shkir, M., & Alfaify, S. (2018). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. Scilit. Available at: [Link]

-

Al-Kahtani, A. A., & Shkir, M. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. MDPI. Available at: [Link]

-

ResearchGate (n.d.). DFT calculations (B3LYP/6-311-G(d,p) of molecular orbitals of PAH 6. ResearchGate. Available at: [Link]

-

Roy, T. K., & Nandi, P. (2022). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. Available at: [Link]

-

NIST (n.d.). Phenanthrene, 3-ethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Mandal, S., & Santhosh, M. (2019). Correlated Electronic States of a Few Polycyclic Aromatic Hydrocarbons: A Computational Study. The Journal of Physical Chemistry A. Available at: [Link]

-

Unknown Author (n.d.). Chapter 3 Quantum chemistry calculations. Available at: [Link]

-

Semantic Scholar (n.d.). A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. Semantic Scholar. Available at: [Link]

-

Wikipedia (n.d.). Phenanthrene. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 995, Phenanthrene. PubChem. Available at: [Link]

-

National Institutes of Health (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. NIH. Available at: [Link]

-

NIST (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST (n.d.). Phenanthrene, 3-methyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Lin, W., et al. (2015). Isomers of Protonated Phenanthrene (1-, 3-, 4-, and 9-H+C14H10). The Journal of Physical Chemistry A. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH) [physchemres.org]

- 6. This compound | C16H14 | CID 164856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenanthrene, 3-ethyl [webbook.nist.gov]

- 8. scilit.com [scilit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Study of Electron-bombarded Phenanthrene (C14H10)/Para-H2 Matrices: Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Ethylphenanthrene as a Marker for Petrogenic Pollution

Introduction: The Ubiquitous Challenge of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings.[1][2] They are widespread environmental pollutants, primarily originating from two main types of sources: petrogenic and pyrogenic.[1] Petrogenic PAHs are derived from petroleum and its refined products, while pyrogenic PAHs are formed during the incomplete combustion of organic materials.[1][3] Distinguishing between these sources is a critical task in environmental forensics, particularly when assessing the impact of oil spills and other contamination events.

This guide focuses on the utility of 3-ethylphenanthrene, a specific alkylated PAH, as a robust marker for identifying and quantifying petrogenic pollution. We will delve into the underlying principles that make it a reliable indicator, provide detailed analytical methodologies for its detection, and present a framework for data interpretation that is both scientifically sound and practically applicable for researchers and environmental scientists.

The Rationale for Alkylated PAHs: Why this compound Stands Out

While regulatory bodies often focus on a list of 16 parent PAHs, the thousands of alkylated PAHs, which have one or more alkyl groups (like methyl, ethyl, or propyl) attached to the parent aromatic structure, offer a much clearer picture of the pollution source.[4]

Petrogenic vs. Pyrogenic Signatures:

-

Petrogenic Sources: Crude oil and refined petroleum products are characterized by a high abundance of alkylated PAHs relative to their parent compounds.[3] This is a result of the geological processes that form petroleum, which favor the preservation of these alkylated homologues. The distribution of these alkylated PAHs often follows a "hump" pattern in chromatograms, with the C1, C2, and C3 substituted compounds being more abundant than the parent PAH.[4]

-

Pyrogenic Sources: In contrast, combustion processes tend to favor the formation of the more thermodynamically stable, unsubstituted parent PAHs.[3] Alkylated side chains are typically cleaved at high temperatures. Therefore, a pyrogenic PAH profile will show a decreasing concentration with an increasing degree of alkylation.[4]

This compound, a C2-alkylated phenanthrene, is a prominent component of the alkylated PAH mixture found in many crude oils and petroleum products.[5] Its presence in significant concentrations, particularly in relation to its parent compound phenanthrene and other isomers, serves as a strong indicator of a petrogenic origin.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C16H14 | [6] |

| Molecular Weight | 206.28 g/mol | [6] |

| CAS Number | 1576-68-7 | [6] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Analytical Workflow for this compound Determination

The accurate quantification of this compound in environmental samples requires a meticulous analytical approach, from sample collection to instrumental analysis. The following sections outline a validated workflow.

Sample Collection and Preservation

Contamination during sampling and storage is a significant risk.[7]

-

Water Samples: Collect in amber glass bottles with Teflon-lined caps.

-

Sediment/Soil Samples: Use pre-cleaned glass jars with Teflon-lined lids.

-

Preservation: Store all samples at or below 4°C and protect from light to prevent photodegradation.[7] For long-term storage, freezing at -20°C is recommended.[7]

Experimental Protocol: Sample Extraction and Cleanup

The choice of extraction method depends on the sample matrix.

1. Sediment/Soil Extraction (Ultrasonic Extraction):

-

Rationale: Ultrasonic extraction is generally faster and uses less solvent than traditional Soxhlet extraction.[8]

-

Step 1: Freeze-dry the sediment sample to remove water.

-

Step 2: Sieve the dried sample to ensure homogeneity.

-

Step 3: Accurately weigh approximately 5-10 g of the dried sediment into a beaker.

-

Step 4: Add a surrogate standard solution to monitor extraction efficiency.

-

Step 5: Add 30 mL of a 1:1 mixture of n-hexane and dichloromethane.

-

Step 6: Place the beaker in an ultrasonic bath for 20-30 minutes.

-

Step 7: Decant the solvent extract.

-

Step 8: Repeat the extraction two more times with fresh solvent.

-

Step 9: Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.[9]

2. Water Sample Extraction (Solid-Phase Extraction - SPE):

-

Rationale: SPE is an efficient method for extracting and concentrating PAHs from aqueous matrices.[10]

-

Step 1: Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.[10]

-

Step 2: Pass the water sample (typically 1 L) through the conditioned cartridge at a controlled flow rate.

-

Step 3: Wash the cartridge with deionized water to remove interferences.

-

Step 4: Dry the cartridge by passing a stream of nitrogen through it.[10]

-

Step 5: Elute the trapped PAHs with a suitable solvent, such as dichloromethane or acetonitrile.[10]

-

Step 6: Concentrate the eluate under a gentle stream of nitrogen.

3. Extract Cleanup (Silica Gel Chromatography):

-

Rationale: Raw extracts often contain co-extracted substances (e.g., lipids) that can interfere with GC-MS analysis. A cleanup step is essential.

-

Step 1: Prepare a silica gel column.

-

Step 2: Apply the concentrated extract to the top of the column.

-

Step 3: Elute the aliphatic hydrocarbons with a non-polar solvent like n-hexane.

-

Step 4: Elute the aromatic fraction, containing this compound and other PAHs, with a more polar solvent mixture, such as 70:30 n-hexane:dichloromethane.

-

Step 5: Concentrate the aromatic fraction to a final volume of 1 mL.

The overall analytical workflow is depicted in the following diagram:

Caption: General workflow for the analysis of this compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of PAHs due to its high resolution and sensitivity.[11][12]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injection: Splitless injection is used to maximize the transfer of analytes to the column.[13]

-

Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron impact (EI) ionization is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for achieving low detection limits and minimizing interferences.[13] In SIM mode, the mass spectrometer is set to detect only the specific ions characteristic of the target analytes. For this compound, the molecular ion (m/z 206) and other characteristic fragment ions would be monitored.

-

Data Interpretation: Diagnostic Ratios and Source Apportionment

While the absolute concentration of this compound is informative, its real power as a marker is realized when used in diagnostic ratios with other PAHs.[14][15] These ratios exploit the differential distribution of PAHs from various sources.

Key Diagnostic Ratios Involving Alkylated Phenanthrenes:

| Ratio | Petrogenic Signature | Pyrogenic Signature | Rationale |

| C2-Phenanthrenes / Phenanthrene | High | Low | Petrogenic sources are enriched in alkylated homologues. |

| Phenanthrene / Anthracene (P/A) | >10 | <10 | Phenanthrene is more thermodynamically stable and abundant in petroleum. |

| Fluoranthene / Pyrene (Fl/Py) | <1 | >1 | Pyrogenic processes favor the formation of fluoranthene over pyrene. |

| Pyrogenic Index (PI) | <0.05 | >0.05 | A comprehensive index comparing alkylated PAHs to a broader suite of parent PAHs.[16][17] |

The logical framework for using these ratios in source identification is outlined below:

Caption: Decision tree for source apportionment using diagnostic ratios.

Conclusion: An Essential Tool in Environmental Forensics

This compound, when analyzed as part of a comprehensive suite of alkylated PAHs, provides a powerful and reliable tool for the identification and apportionment of petrogenic pollution. Its enrichment in petroleum-derived materials, in stark contrast to its depletion in combustion-derived sources, forms the basis of its diagnostic utility. By employing robust analytical methodologies, such as the GC-MS workflow detailed in this guide, and interpreting the data within the context of established diagnostic ratios, researchers and environmental professionals can confidently distinguish between pollution sources, leading to more accurate risk assessments and effective remediation strategies.

References

-

Wang, Z., Fingas, M., & Lambert, P. (2008). A Case Study: Distinguishing Pyrogenic Hydrocarbons from Petrogenic Hydrocarbons. Semantic Scholar. [Link]

-

Chemistry Matters. (2022). Using Alkylated PAHs to Determine Sources | Pyrogenic vs Petrogenic Patterns. YouTube. [Link]

-

Stout, S. A., & Wang, Z. (2016). Characteristic PAH profiles of petrogenic versus pyrogenic sources. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Wang, Z., Fingas, M., & Lambert, P. (2008). a case study: distinguishing pyrogenic hydrocarbons from petrogenic hydrocarbons. Semantic Scholar. [Link]

-

Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. [Link]

-

Tobiszewski, M., & Namieśnik, J. (2012). PAH diagnostic ratios for the identification of pollution emission sources. Environmental Pollution. [Link]

-

Pena, F., et al. (2009). Simplified procedures for the analysis of polycyclic aromatic hydrocarbons in water, sediments and mussels. ResearchGate. [Link]

-

Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. ResearchGate. [Link]

- Law, R. J., & Biscaya, J. L. (1994). Polycyclic aromatic hydrocarbons (PAH) in sediments from the continental shelf of the Gulf of Cadiz. Marine Pollution Bulletin.

- Wang, Z., et al. (2004).

- HELCOM. (2012).

-

Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. [Link]

- Law, R. J., et al. (2014). Technical Guideline No.

-

Ghetu, C. C., et al. (2021). Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing. Analytical and Bioanalytical Chemistry. [Link]

-

Tobiszewski, M., & Namieśnik, J. (2012). PAH diagnostic ratios for the identification of pollution emission sources. PubMed. [Link]

-

Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. [Link]

- Japan International Cooperation Agency. (n.d.). III Analytical Methods.

-

TDI-Brooks International. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

-

Pennsylvania State University. (n.d.). Polyaromatic and Hydroaromatic Compounds. FSC 432: Petroleum Refining. [Link]

-

Grova, N., et al. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

-

de Oliveira, A. C., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry. [Link]

Sources

- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Polyaromatic and Hydroaromatic Compounds | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 6. This compound | C16H14 | CID 164856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cefas.co.uk [cefas.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. env.go.jp [env.go.jp]

- 10. agilent.com [agilent.com]

- 11. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brjac.com.br [brjac.com.br]

- 13. tdi-bi.com [tdi-bi.com]

- 14. PAH diagnostic ratios for the identification of pollution emission sources (Journal Article) | ETDEWEB [osti.gov]

- 15. PAH diagnostic ratios for the identification of pollution emission sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] A CASE STUDY: DISTINGUISHING PYROGENIC HYDROCARBONS FROM PETROGENIC HYDROCARBONS | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: A Regioselective, Two-Step Synthesis of 3-Ethylphenanthrene from Phenanthrene

Abstract: This document provides a comprehensive guide for the synthesis of 3-ethylphenanthrene from phenanthrene, tailored for researchers in organic synthesis and drug development. The methodology is strategically designed as a two-step process to ensure high regioselectivity, a critical factor often challenging in the functionalization of polycyclic aromatic hydrocarbons (PAHs). The protocol first employs a Friedel-Crafts acylation under thermodynamically controlled conditions to selectively yield 3-acetylphenanthrene. This intermediate is subsequently reduced to the target compound, this compound. We present a critical evaluation of reduction methodologies, recommending the Wolff-Kishner reduction over the Clemmensen approach for this specific substrate based on literature evidence of higher efficacy and yield. Detailed, step-by-step protocols for each stage are provided, supported by mechanistic insights and process logic.

Introduction

Phenanthrene and its alkylated derivatives are significant structural motifs in medicinal chemistry and materials science.[1] The precise positioning of alkyl groups on the phenanthrene core is crucial as it profoundly influences the molecule's biological activity and physical properties.[2] Direct Friedel-Crafts alkylation of phenanthrene is often synthetically challenging, typically resulting in a mixture of isomers and polysubstituted products due to the similar reactivity of several positions on the aromatic core and the potential for carbocation rearrangements.

To overcome these challenges, a more controlled, two-step approach is preferable: (1) Friedel-Crafts acylation to introduce a carbonyl group, followed by (2) reduction of the carbonyl to an alkyl group. This acylation-reduction sequence prevents rearrangement and allows for greater control over the substitution pattern. This application note details a robust protocol for synthesizing this compound, a specific isomer, with high selectivity.

Overall Synthetic Workflow

The synthesis proceeds in two distinct experimental stages, as illustrated below. The initial acylation reaction is optimized for the 3-position, and the subsequent reduction converts the acetyl intermediate to the final ethyl product.

Diagram 1: High-level overview of the two-step synthesis of this compound.

Part 1: Regioselective Friedel-Crafts Acylation of Phenanthrene

Expertise & Causality: The Key to Regioselectivity

The Friedel-Crafts acylation of phenanthrene can theoretically yield five different mono-acetylated isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrene).[3] The distribution of these products is highly dependent on the reaction conditions, particularly the choice of solvent.[1] While kinetically controlled conditions (e.g., using ethylene dichloride as a solvent) favor substitution at the more reactive 9-position, thermodynamically controlled conditions promote the formation of the more stable 2- and 3-isomers.[4]

Our protocol leverages this principle by using nitrobenzene as the solvent. Nitrobenzene forms a complex with the aluminum chloride catalyst and the acylating agent, which increases the steric bulk of the electrophile. This steric hindrance disfavors attack at the more crowded positions. More importantly, these conditions allow for the reversible isomerization of the initially formed kinetic products to the thermodynamically more stable 3-acetylphenanthrene, which becomes the major product.[4][5]

Data Presentation: Isomer Distribution in Various Solvents

The following table, compiled from literature data, summarizes the profound effect of the solvent on the regioselectivity of phenanthrene acetylation, underscoring the rationale for selecting nitrobenzene.[1][4]

| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) |

| Ethylene Dichloride | 2 | 4 | 12 | 1 | 54 |

| Chloroform | 18 | 15 | 22 | 0.5 | 37 |

| Carbon Disulphide | 10 | 12 | 39-50 | 8 | 20 |

| Nitrobenzene | 3 | 27 | 65 | 1 | 4 |

Experimental Protocol 1: Synthesis of 3-Acetylphenanthrene